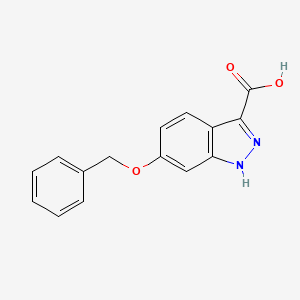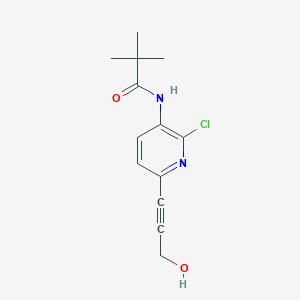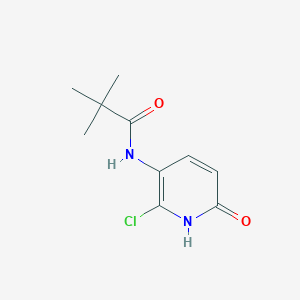
6-Benzyloxy-1H-indazole-3-carboxylic acid
Overview
Description
“6-Benzyloxy-1H-indazole-3-carboxylic acid” is a synthetic organic compound . It has the IUPAC name 6-(benzyloxy)-1H-indazole-3-carboxylic acid . The compound has a molecular weight of 268.27 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H12N2O3/c18-15(19)14-12-7-6-11(8-13(12)16-17-14)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)(H,18,19) . This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a dry, cool, and well-ventilated place . The compound has a molecular weight of 268.27 .
Scientific Research Applications
Antispermatogenic Agents
Compounds structurally related to 6-benzyloxy-1H-indazole-3-carboxylic acid, particularly halogenated 1-benzylindazole-3-carboxylic acids, have been investigated for their effects on testicular weight and inhibition of spermatogenesis. Several derivatives displayed potent antispermatogenic activity, indicating a potential application in fertility management or contraception (Corsi & Palazzo, 1976).
Anticancer Activity
A study on 1H-Benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids showed that these compounds exhibited significant antiproliferative activity on KATO-III and MCF-7 cell lines. The findings suggest that derivatives of 1H-benzo[f]indazole-4,9-dione, a structure related to this compound, are promising for developing new anticancer agents (Molinari et al., 2015).
Synthesis and Chemical Properties
The synthesis of this compound and its derivatives has been a subject of research, aiming at improving yields and streamlining the process for potential industrial manufacture (Er-chang, 2006). Studies have also focused on the synthesis of related compounds like 4-(benzyloxy)-1H-indazole and their potential applications (Yan-feng, 2012).
C3-Selective Allylation
Research into the C3-selective allylation reaction of 1H-N-(benzoyloxy)indazoles using CuH catalysis demonstrated the ability to efficiently prepare a variety of C3-allyl 1H-indazoles with quaternary stereocenters. This indicates a potential application in the synthesis of pharmaceuticals where C3-substituted 1H-indazoles are important substructures (Ye et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Indazole compounds have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively.
Mode of Action
Based on the known actions of similar indazole compounds, it can be inferred that this compound may interact with its targets (such as the aforementioned kinases) and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Given the potential targets of this compound, it can be inferred that it may affect pathways related to cell cycle regulation and cell volume control .
Result of Action
Based on the potential targets and mode of action, it can be inferred that this compound may have effects on cell cycle regulation and cell volume control .
Biochemical Analysis
Biochemical Properties
6-Benzyloxy-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions can alter the biochemical pathways and affect the overall metabolic flux within cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to affect the proliferation and differentiation of certain cell types, potentially offering therapeutic benefits in treating diseases characterized by abnormal cell growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and subsequent cellular responses . The compound’s ability to bind to particular proteins and enzymes is crucial for its role in modulating biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods, necessitating careful consideration of experimental timelines.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits without significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound’s influence on metabolite levels and its role in modulating metabolic pathways are areas of active research, with potential implications for understanding disease mechanisms and developing new treatments.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall activity and function within the cellular environment.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
6-phenylmethoxy-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(19)14-12-7-6-11(8-13(12)16-17-14)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPCEKWXGCHLSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=NN3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680038 | |
| Record name | 6-(Benzyloxy)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865887-11-2 | |
| Record name | 6-(Benzyloxy)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1440460.png)


![N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1440464.png)


![2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440470.png)
![Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1440471.png)




![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B1440481.png)
